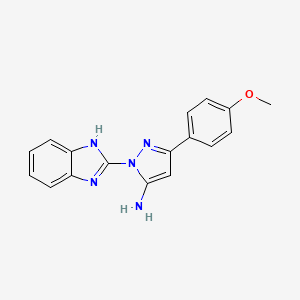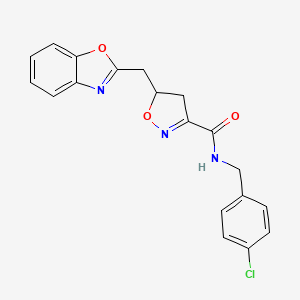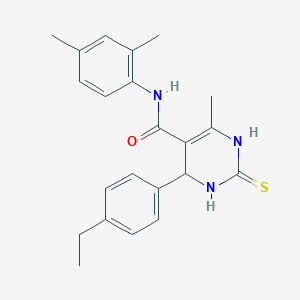![molecular formula C20H15N3O2 B14943159 3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one](/img/structure/B14943159.png)
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of pyrazoloquinazolinone derivatives. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a chromenone core fused with a pyrazoloquinazolinone moiety, makes it a subject of interest in medicinal chemistry and drug development.
Méthodes De Préparation
The synthesis of 3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with the preparation of the chromenone core and the pyrazoloquinazolinone moiety separately.
Cycloaddition Reaction: A [3 + 2] dipolar cycloaddition reaction is employed to fuse the two moieties.
Regioselective Ring Expansion: The intermediate product undergoes a regioselective ring expansion to form the final compound.
Analyse Des Réactions Chimiques
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may modulate signal transduction pathways and target specific proteins involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one can be compared with other similar compounds, such as:
Pyrazolo[1,5-c]quinazolinone Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Chromenone Derivatives: Compounds with a chromenone core are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Quinazoline Derivatives: Quinazoline-based compounds are widely studied for their therapeutic potential in cancer and other diseases.
The uniqueness of this compound lies in its fused structure, which combines the properties of both chromenone and pyrazoloquinazolinone moieties, leading to enhanced biological activity and specificity .
Propriétés
Formule moléculaire |
C20H15N3O2 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)chromen-4-one |
InChI |
InChI=1S/C20H15N3O2/c1-12-10-17-13-6-2-4-8-16(13)21-20(23(17)22-12)15-11-25-18-9-5-3-7-14(18)19(15)24/h2-11,20-21H,1H3 |
Clé InChI |
CCTOSKRZCADIPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=COC5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-bromophenyl)-5-(3-methoxypropyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14943076.png)
![6-(4-Fluorophenyl)-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943078.png)

![methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B14943086.png)
![4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B14943097.png)
![4-Methyl-5-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B14943116.png)


![N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B14943130.png)
![1-(4-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B14943134.png)
![N-{[1-(morpholin-4-ylsulfonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14943135.png)
![N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B14943144.png)

![(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14943166.png)
